molecular formula C16H10N4O3S2 B2536642 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide CAS No. 476631-70-6

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2536642
CAS RN: 476631-70-6
M. Wt: 370.4
InChI Key: HWUSKXNPYDPDQD-UHFFFAOYSA-N
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Description

“N-(7-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide” is a compound with the molecular formula C12H11N3OS2. It has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of green chemistry principles and simple reagents. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The conversion of the hydrazine moiety in 2-hydrazinobenzothiazole to the pyrazole ring and further functionalization of the latter was realized .


Physical And Chemical Properties Analysis

The compound has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da . More specific physical and chemical properties are not available in the retrieved literature.

Scientific Research Applications

Anticancer Potential

  • Kinesin Spindle Protein (KSP) Inhibition for Cancer Treatment : Compounds related to the one , like AZD4877, have been identified as inhibitors of Kinesin Spindle Protein (KSP), showing excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound arrests cells in mitosis, leading to cellular death, indicating its potential use as an anticancer agent (Theoclitou et al., 2011).

Antimicrobial Activity

  • Benzothiazole-imino-benzoic Acid Derivatives : A series of benzothiazole-imino-benzoic acid derivatives were synthesized and characterized. These compounds, along with their metal complexes, demonstrated good antimicrobial activity against bacterial strains causing infections in various human body parts (Mishra et al., 2019).

  • Synthesis and Biological Activities of Some Benzothiazole Derivatives : A variety of benzothiazole derivatives were synthesized and showed significant pharmacological and biological activities, especially anti-inflammatory and antibacterial properties (Hunasnalkar et al., 2010).

Anticonvulsant Properties

  • Development of Quality Control Methods for Anticonvulsant : A derivative of 1,3,4-thiadiazole was synthesized and showed high anticonvulsive activity. The substance was patented and proposed for further preclinical studies, emphasizing the importance of quality control in the development of new medicinal substances (Sych et al., 2018).

Biological Activity Evaluation

  • Evaluation of Antiproliferative Activity : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Compounds demonstrated significant inhibitory effects on cell growth, highlighting the potential of such derivatives as novel apoptosis inducers (Corbo et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, benzothiazoles are known to have high biological and pharmacological activity . They are often used in drug design due to their high biological and pharmacological activity .

Future Directions

Benzothiazoles, including this compound, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-8-17-13-12(24-8)7-6-10-14(13)25-16(18-10)19-15(21)9-4-2-3-5-11(9)20(22)23/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUSKXNPYDPDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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